Chemical and physical properties of 1h-Indol-6-amine,4-(ethylthio)-
Chemical and physical properties of 1h-Indol-6-amine,4-(ethylthio)-
An In-Depth Technical Guide to 1H-Indol-6-amine, 4-(ethylthio)-
Introduction & Significance
The indole scaffold is a cornerstone of medicinal chemistry and chemical biology, renowned for its presence in a vast array of natural products and synthetic molecules with significant biological activity.[1] Its structural similarity to endogenous molecules like tryptophan allows it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets with high affinity and specificity. The strategic functionalization of the indole nucleus is a key methodology in modern drug discovery, enabling the fine-tuning of a compound's physicochemical properties and biological profile.[1]
This guide focuses on 1H-Indol-6-amine, 4-(ethylthio)- , a specifically substituted indole derivative. The molecule is characterized by two key functional groups on the benzene portion of the indole ring: an amine group at the 6-position and an ethylthio (thioether) group at the 4-position. This unique substitution pattern is of significant interest to researchers for several reasons:
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Molecular Hybridization: The combination of an amino group and a thioether offers a platform for creating hybrid molecules with potentially novel or enhanced biological activities.[1]
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Modulation of Properties: The ethylthio group at the C4 position can increase the molecule's lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The sulfur atom can also participate in crucial non-covalent interactions with biological targets.[1]
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Site for Derivatization: The 6-amino group provides a reactive handle for further chemical modification, allowing for the synthesis of compound libraries for structure-activity relationship (SAR) studies. Analogues of 6-aminoindoles have been explored as potent agonists for serotonin receptors, indicating the therapeutic potential of this substitution pattern.[1]
This document serves as a technical resource for researchers, providing a comprehensive overview of the known and anticipated properties, a plausible synthetic route, and the research context for 1H-Indol-6-amine, 4-(ethylthio)-.
Physicochemical & Structural Properties
The fundamental identity and properties of 1H-Indol-6-amine, 4-(ethylthio)- are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Caption: Proposed Leimgruber-Batcho synthetic workflow.
Detailed Protocol (Hypothetical)
This protocol is a conceptual framework. Researchers must optimize reaction conditions, purification methods, and conduct thorough characterization of all intermediates.
Rationale: The choice of the Leimgruber-Batcho synthesis is strategic. It begins with a substituted o-nitrotoluene derivative, and the cyclization step provides excellent regiochemical control, ensuring the final positions of the substituents on the indole ring are dictated by the starting material. [1]
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Step 1: Synthesis of 4-Ethylthio-2-methyl-6-nitroaniline
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Starting Material: 2-Methyl-3,5-dinitroaniline.
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Procedure: Selectively reduce one nitro group (e.g., using Na₂S or (NH₄)₂S) to yield 2-methyl-5-nitroaniline.
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Perform a Sandmeyer-type reaction. Diazotize the resulting aniline with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).
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Introduce the ethylthio group by reacting the diazonium salt with sodium ethanethiolate (NaSEt) or ethanethiol (EtSH) in the presence of a copper(I) catalyst.
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Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing. The copper catalyst facilitates the displacement of the diazonium group with the sulfur nucleophile.
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Step 2: Formation of the Enamine Intermediate
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Procedure: React the 4-ethylthio-2-methyl-6-nitroaniline intermediate with an enamine-forming reagent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
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The reaction is typically heated to drive off methanol and push the equilibrium towards the enamine product.
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Causality: This step transforms the methyl group ortho to the nitro group into a reactive enamine, which is poised for the subsequent cyclization.
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Step 3: Reductive Cyclization to form the Indole Ring
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Procedure: Subject the enamine intermediate to catalytic hydrogenation. Common conditions include using hydrogen gas (H₂) with a palladium on carbon (Pd/C) or Raney Nickel catalyst.
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Causality: This single, powerful step accomplishes two transformations simultaneously: the nitro group is reduced to an amine, which then spontaneously attacks the enamine double bond, cyclizing and eliminating dimethylamine to form the aromatic indole ring system. This ensures the 6-amino group is formed in the final step.
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Step 4: Purification
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Procedure: The crude product should be purified using flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) would need to be determined empirically via thin-layer chromatography (TLC).
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Causality: Chromatography is essential to remove unreacted starting materials, byproducts, and residual catalyst, yielding the final compound with high purity suitable for biological assays and further research.
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Potential Applications & Research Context
1H-Indol-6-amine, 4-(ethylthio)- is positioned as a valuable molecule for fundamental research and as a building block in drug discovery programs. The indole core is a privileged scaffold found in numerous approved drugs. [2]
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Oncology: The 6-amino substitution pattern is present in various heterocyclic compounds with demonstrated anticancer activity. For example, derivatives of 6-aminoindazole (an isomer of aminoindole) have shown potent antiproliferative effects in human cancer cell lines. [3][4]This suggests that 1H-Indol-6-amine, 4-(ethylthio)- could serve as a starting point for developing novel anticancer agents.
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Neuroscience: As previously noted, analogues of 6-aminoindoles have been investigated as agonists for serotonin (5-HT) receptors. [1]Given the central role of the serotonergic system in mood, cognition, and various neurological disorders, this compound could be a useful probe or lead structure for developing new central nervous system (CNS) therapeutics.
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Screening & Fragment-Based Drug Design: The molecule's unique combination of a hydrogen-bond-donating amine, a lipophilic thioether, and the versatile indole core makes it an attractive candidate for inclusion in screening libraries. It can also serve as a fragment for fragment-based lead discovery (FBLD) campaigns targeting a wide range of proteins.
Safety, Handling, & Storage
A specific Safety Data Sheet (SDS) for 1H-Indol-6-amine, 4-(ethylthio)- is not publicly available. Therefore, handling precautions must be based on the potential hazards associated with its functional groups: aromatic amines, thioethers, and functionalized indoles. [5][6][7]
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General Handling:
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Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. [7] * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [5][8] * Avoid contact with skin and eyes. Aromatic amines can be toxic and may cause skin irritation or sensitization. [6] * Wash hands thoroughly after handling. [8]
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First Aid Measures:
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Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. [5][7] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [5][7] * Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [5] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [6]
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Stability & Storage:
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Stability: The compound is expected to be stable under standard laboratory conditions. However, indoles and amines can be sensitive to light and air over time. [6][7] * Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation.
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References
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ResearchGate. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]
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Alligare. SAFETY DATA SHEET - 2,4-D AMINE 4. [Link]
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Yu, Y., et al. An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides - Supporting Information. [Link]
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Bentham Science. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]
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National Center for Biotechnology Information. 1H-indol-4-ol | C8H7NO. PubChem. [Link]
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National Center for Biotechnology Information. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PubMed Central. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
Sources
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